Boehmite (Al2O3.H2O)

Description

Significance and Role in Materials Research

Boehmite, with the chemical formula γ-AlO(OH), is a significant mineral in materials research due to its unique properties and versatile applications. aogocorp.com It is a key component of bauxite, the primary ore of aluminum, and serves as an important precursor for the synthesis of various alumina (B75360) products. aogocorp.comnih.gov Its high thermal stability, high surface area, and specific pore size distributions make it a sought-after material in numerous fields. taylorandfrancis.com

In materials science, boehmite is recognized for its role in enhancing the properties of other materials. When used as a base material in nanocomposites, it can improve permeability, durability, and chemical stability. researchgate.net This makes it an ideal candidate for applications in nanoelectronics and energy storage. researchgate.net Furthermore, boehmite is instrumental in the development of advanced ceramics, catalysts, and flame retardants. nih.govzc-newmaterials.commarketresearchintellect.com Its ability to be processed into various forms, such as nanoparticles and nanoplates, further expands its utility in creating advanced materials with tailored properties. nih.govacs.org

Academic Research Landscape of Boehmite

The academic research landscape for boehmite is dynamic and expanding, driven by the increasing demand for high-performance materials. researchandmarkets.com Researchers are actively exploring new synthesis methods to control the morphology and crystalline state of boehmite, as these factors significantly influence the properties of the final alumina products. taylorandfrancis.com Innovations in processing technologies have enabled the production of boehmite in various forms and particle sizes, tailored to specific industrial requirements. researchandmarkets.com

Properties

CAS No. |

12428-54-5 |

|---|---|

Molecular Formula |

Al2H2O4 |

Molecular Weight |

119.977 g/mol |

IUPAC Name |

hydroxy(oxo)alumane |

InChI |

InChI=1S/2Al.2H2O.2O/h;;2*1H2;;/q2*+1;;;;/p-2 |

InChI Key |

LMYQFCDLMRNPLY-UHFFFAOYSA-L |

Canonical SMILES |

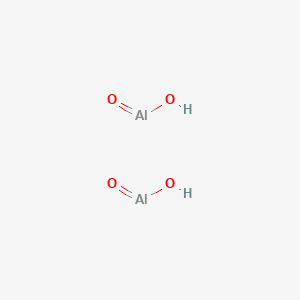

O[Al]=O.O[Al]=O |

Origin of Product |

United States |

Crystalline Structure and Polymorphism of Boehmite

Orthorhombic Crystal System and Unit Cell Parameters

Boehmite crystallizes in the orthorhombic crystal system, a classification characterized by three unequal axes at right angles to each other. wikipedia.org The most commonly accepted space group for boehmite is Cmcm (or Amam), which is centrosymmetric. nih.govresearchgate.netluminescence.csiro.au This layered structure consists of double sheets of edge-sharing AlO₆ octahedra stacked along the banlanchem.com direction. rsc.orgarxiv.org The layers themselves are held together by hydrogen bonds. geoscienceworld.org

The unit cell parameters of boehmite have been determined through various diffraction studies. While slight variations exist in the literature depending on the sample's origin (natural or synthetic) and analytical conditions, representative values are provided in the table below.

Table 1: Representative Unit Cell Parameters of Boehmite

| Parameter | Value (Å) | Source |

|---|---|---|

| a | 2.859 - 3.693 | wikipedia.orgaip.orgcambridge.org |

| b | 12.221 - 12.24 | wikipedia.orgaip.orgcambridge.org |

| c | 2.865 - 3.691 | wikipedia.orgaip.orgcambridge.org |

| Z (formula units per cell) | 4 | wikipedia.orggeoscienceworld.org |

The arrangement of aluminum and oxygen atoms has been well-defined by X-ray diffraction (XRD), while the precise location of hydrogen atoms has been more challenging to determine due to their weak X-ray scattering. rsc.org Neutron diffraction studies have been instrumental in providing higher resolution data on hydrogen positions. rsc.orgcambridge.org

Intracrystalline Hydrogen Bonding Networks

The structure of boehmite is significantly influenced by an extensive network of intracrystalline hydrogen bonds. rsc.org These bonds link the double layers of AlO₆ octahedra, forming chains that run along the crystallographic Current time information in LU. direction. rsc.orggeoscienceworld.org The oxygen atoms of the hydroxyl groups act as both donors and acceptors in this hydrogen-bonding scheme. rsc.org

The hydrogen bonds create zigzag chains between the layers of octahedra. researchgate.netresearchgate.net The interlayer O-H···O distance is approximately 2.7 Å, which is considered too long for a symmetric hydrogen bond, indicating that the hydrogen atom is asymmetrically positioned between the two oxygen atoms. cambridge.orgcambridge.org This asymmetry means the proton is located closer to one oxygen atom, forming a covalent O-H bond of about 0.75 Å, while being further from the adjacent oxygen atom. cambridge.org

Pseudoboehmite: Structural Relationship to Well-Crystallized Boehmite

Pseudoboehmite is a poorly crystalline or nanocrystalline form of boehmite. funcmater.compnas.org It shares the same fundamental chemical formula, AlOOH, but differs significantly in its structural ordering and water content. banlanchem.comwikipedia.org The term "pseudo" arises from the fact that its X-ray diffraction pattern is similar to that of well-crystallized boehmite, but the peaks are much broader and less intense, indicating a lower degree of crystallinity and smaller crystallite size. banlanchem.comfuncmater.com

The key structural differences between boehmite and pseudoboehmite are:

Crystallinity: Boehmite possesses a well-ordered, three-dimensional crystal structure, resulting in sharp XRD peaks. funcmater.com Pseudoboehmite is considered to have only one- or two-dimensional ordering, consisting of single or a few stacked octahedral layers, leading to a lack of long-range order in the 'y' direction. wikipedia.org

Crystallite Size: The average grain size is a primary criterion for distinguishing between the two. Materials with an average grain size of less than 10 nm are typically classified as pseudoboehmite, while those larger than 50 nm are considered boehmite. funcmater.com

Water Content: Pseudoboehmite contains a higher amount of water (Al₂O₃·xH₂O, where 1.0 < x < 2.0) compared to boehmite. wikipedia.org This excess water is often intercalated between the octahedral layers, leading to an increased d-spacing of the (020) reflection in the XRD pattern. wikipedia.orgnih.gov The smaller crystallite size of pseudoboehmite results in a higher proportion of terminal H₂O groups on the shorter AlOOH chains, contributing to the higher water content. wikipedia.org

Surface Properties: Due to its smaller particle size and less ordered structure, pseudoboehmite generally exhibits a higher specific surface area and larger pore volume than boehmite. funcmater.com

Under specific hydrothermal conditions, pseudoboehmite can transform into the more stable, well-crystallized boehmite. funcmater.com

Advanced Crystallographic Studies of Boehmite

Advanced analytical techniques have provided deeper insights into the complex crystal structure of boehmite. While conventional X-ray diffraction has established the basic orthorhombic framework, methods like neutron diffraction, electron crystallography, and computational modeling have been employed to refine the details, particularly concerning the hydrogen atom positions and structural transformations.

Neutron Diffraction: This technique is highly sensitive to lighter elements like hydrogen, making it superior to XRD for determining the precise location of protons within the boehmite lattice. rsc.org Time-of-flight neutron diffraction studies on deuterated boehmite powder have confirmed the Cmcm space group and provided refined atomic positions and bond distances, including the O-D···O bond. cambridge.org These studies support an asymmetric hydrogen position within the hydrogen bond. cambridge.org

Electron Crystallography: Quantitative electron microscopy and Rietveld refinement of electron diffraction patterns have been used to study the structure of boehmite and its transformation to γ-alumina. iucr.orgresearchgate.net In-situ observations using electron beams have allowed for the direct visualization of structural changes, such as shrinkage caused by dehydration during the transformation process. iucr.org

Computational Studies: Density Functional Theory (DFT) calculations have been used to investigate the thermodynamic stability of different proposed space groups and to model the hydrogen-bonding network. rsc.orgrsc.org These theoretical approaches have corroborated experimental findings, such as the preference for asymmetric hydrogen bonds and have helped to rationalize the morphology of boehmite nanoparticles by calculating surface energies. cambridge.orgrsc.org

Synthesis Methodologies and Morphological Control of Boehmite Nanostructures

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are widely employed for the synthesis of boehmite nanostructures due to their ability to produce well-crystallized particles with controlled morphologies. scielo.brelsevier.es These techniques involve the heating of aqueous (hydrothermal) or organic solvent-based (solvothermal) solutions of aluminum precursors in a sealed vessel, known as an autoclave. cas.cz This process allows for reactions to occur at temperatures above the boiling point of the solvent, leading to the formation of crystalline boehmite. europa.eu

Influence of Precursor Materials

The choice of aluminum precursor significantly impacts the morphology of the resulting boehmite nanostructures. Various aluminum salts, such as aluminum nitrate (B79036), aluminum chloride, and aluminum sulfate (B86663), as well as aluminum hydroxides and alkoxides, are commonly used. elsevier.esscientific.net

Aluminum Nitrate: The use of aluminum nitrate as a precursor, often in combination with urea, can lead to the formation of flower-like boehmite structures assembled from nanoplatelets. scientific.net

Aluminum Chloride: When hydrated aluminum chloride is used, 3D urchin-like superstructures composed of nanoribbons can be produced. elsevier.esscientific.net This is attributed to the dissolution and recrystallization of an aluminum oxychloride (AlOCl) intermediate. scientific.net

Aluminum Sulfate: In a water-alcohol system, aluminum sulfate can yield globe and hollow sphere morphologies of boehmite, also through a dissolution and recrystallization mechanism involving a sodium sulfate aluminum intermediate. scientific.net

Gibbsite: Commercial gibbsite, a form of aluminum hydroxide (B78521), can be transformed into boehmite via hydrothermal treatment. scielo.br The resulting morphology is influenced by the pH of the initial suspension. scielo.br

Aluminum Alkoxides: Aluminum isopropoxide is another common precursor, particularly in sol-gel routes that can be combined with hydrothermal treatment. acs.org

The anion of the aluminum salt also plays a role. For instance, in solvothermal synthesis, using aluminum nitrate tends to result in higher crystallinity compared to aluminum chloride. elsevier.es

Table 1: Influence of Precursor on Boehmite Morphology in Hydrothermal/Solvothermal Synthesis

| Precursor Material | Resulting Morphology | Reference |

| Aluminum Nitrate (with urea) | Flower-like nanostructures | scientific.net |

| Hydrated Aluminum Chloride | 3D urchin-like superstructures | scientific.net |

| Aluminum Sulfate | Globe and hollow spheres | scientific.net |

| Gibbsite | Varied by pH (e.g., elongated crystals in acidic media) | scielo.br |

| Aluminum Isopropoxide | Nanofibers | acs.org |

Role of pH in Reaction Systems

The pH of the reaction mixture is a critical parameter that exerts significant control over the morphology of the synthesized boehmite particles. scielo.brtandfonline.com By adjusting the initial pH of the hydrothermal solution, the shape of the boehmite crystals can be tuned from 1D to 2D structures. tandfonline.comtandfonline.com

Acidic Conditions (low pH): Synthesis in acidic environments typically favors the formation of elongated, one-dimensional morphologies such as needles, rods, and fibers. scielo.brtandfonline.com For example, at a pH of approximately 3, the adsorption of sulfate (SO₄²⁻) and chloride (Cl⁻) anions on specific crystal faces can lead to a fine needle-like shape. researchgate.net

Neutral to Alkaline Conditions (higher pH): As the pH increases towards neutral or alkaline, the morphology tends to shift to two-dimensional (2D) structures like platelets, rhombs, and hexagonal plates. scielo.brtandfonline.com In alkaline conditions (e.g., pH 10.5), boehmite nanoflakes have been observed. acs.org

Molecular dynamics simulations have shown that the acidity of different boehmite surfaces varies, which in turn influences the preferred particle shape as a function of pH. pnnl.gov The control of pH allows for the selective growth of certain crystal faces, thereby dictating the final particle morphology. academie-sciences.fr

Effects of Temperature and Reaction Kinetics

Temperature and reaction time are key kinetic parameters in the hydrothermal synthesis of boehmite, influencing crystallinity, particle size, and sometimes morphology. cas.czdavidpublisher.com

Temperature: Increasing the reaction temperature generally leads to higher crystallinity and larger particle sizes. davidpublisher.com For instance, boehmite prepared at 220°C can be well-crystallized and blade-like, while at 150°C, it may form irregularly shaped polycrystalline fibrils. tandfonline.com The transformation of gibbsite to boehmite is also temperature-dependent, with boehmite formation being favored at higher temperatures (e.g., 98°C) compared to gibbsite (e.g., 50°C). researchgate.net The decomposition of gibbsite into boehmite occurs in stages, with partial transformation starting around 246°C and further conversion happening at higher temperatures. elsevier.escsic.es

Reaction Time: The duration of the hydrothermal treatment also affects the final product. Longer reaction times can lead to changes in morphology, such as the evolution from nanoparticles to long fibers. nih.gov However, in some systems, temperature and time have a less pronounced effect on the elementary particle size compared to pH. tandfonline.comtandfonline.com

The kinetics of crystal growth can be significantly enhanced above the critical temperature of water, where properties like lower viscosity and dielectric constant facilitate diffusion and crystallization. davidpublisher.com

Impact of Additives and Ions on Crystallization

The introduction of various additives, including organic molecules and inorganic ions, can significantly influence the crystallization process and morphology of boehmite. scielo.br

Organic Additives: Surfactants like cetyltrimethylammonium bromide (CTAB) can act as structure-inducing agents, leading to the formation of hierarchical hollow microspheres. aip.org Polymers such as sodium polyacrylate can be used to control particle size and prevent aggregation, yielding stable colloidal suspensions of boehmite nanoparticles. nih.gov Polyols can also act as size and shape controllers, with their effectiveness depending on the number and stereochemistry of their hydroxyl groups. rsc.org

Inorganic Ions: The presence of specific anions can direct the growth of boehmite crystals. For example, sulfate ions (SO₄²⁻) in acidified solutions can selectively adsorb onto certain crystallographic planes, promoting the growth of nanorods with high aspect ratios. acs.org Acetate ions have been shown to slow the rate of boehmite formation from gibbsite and can promote the formation of lath-like crystals. scielo.brscielo.br The interaction of anions like SO₄²⁻, Cl⁻, and nitrate (NO₃⁻) with boehmite surfaces is pH-dependent and can result in different morphologies, such as needles or hexagonal shapes. researchgate.net

Sol-Gel and Precipitation Techniques for Boehmite Production

Besides hydrothermal methods, sol-gel and precipitation techniques are common routes for producing boehmite. scielo.brscielo.br

The sol-gel process typically involves the hydrolysis and condensation of aluminum alkoxides, such as aluminum isopropoxide, to form a sol (a colloidal suspension of solid particles in a liquid) which then gels. acs.org This method allows for the synthesis of boehmite nanofibers at room temperature. acs.org The resulting hydrated boehmite often consists of nano-sized crystallites. rsc.org One advantage of the sol-gel method is its ability to produce materials with high purity and high specific surface area. scielo.br Boehmite particles prepared via a facile sol-gel method using sodium aluminate as a precursor consist of flat nanostrips. acs.org

Precipitation is another widely used technique. researchgate.net This method often involves the neutralization of an aluminum salt solution with a base to precipitate aluminum hydroxide, which is then aged or thermally treated to form boehmite. cas.czcapes.gov.br Key parameters that affect the final product include pH, temperature, and aging time. capes.gov.br For instance, nanocrystalline boehmite can be produced by controlling the pH between 5 and 7 and the temperature between 60°C and 90°C. capes.gov.br The precipitation of boehmite from Bayer process liquors, which are supersaturated sodium aluminate solutions, can be achieved under atmospheric conditions at temperatures below 100°C, typically requiring seeding to initiate crystallization. researchgate.netresearchgate.netjcpr.or.kr

Emerging Synthesis Routes for Boehmite Nanomaterials

Research continues to explore novel and efficient methods for synthesizing boehmite nanomaterials with tailored properties.

One emerging approach involves a cationic–anionic double hydrolysis method . This technique, which is free of organic additives, allows for the controlled growth of boehmite with enhanced aspect ratios by adjusting the molar ratio of cationic (Al³⁺) and anionic (AlO₂⁻) aluminum sources. acs.org By varying this ratio, the morphology can be tuned from 2D flakes to 1D rods, needles, and fibers. acs.org

Another innovative route is the synthesis from recycled materials , representing a step towards a circular economy and green chemistry. nih.gov For example, boehmite particles have been successfully synthesized from the recycling of metallic can seals. nih.gov This approach not only provides a valuable material but also addresses waste management.

The use of ultrasound in conjunction with precipitation is also being explored. The application of ultrasonic waves at frequencies between 20-50 kHz can accelerate the slow precipitation process of boehmite from sodium aluminate solutions. europa.eu

Furthermore, new palladium-supported boehmite nanoparticles have been developed through a process that involves precipitating boehmite, functionalizing it with (3-chloropropyl)triethoxysilane, and then introducing a palladium complex. rsc.org

Morphological Control and Anisotropic Growth Mechanisms

Formation of Nanorods, Nanoplates, and other Anisotropic Structures

The synthesis of boehmite with distinct anisotropic morphologies, such as one-dimensional (1D) nanorods and two-dimensional (2D) nanoplates, can be achieved by controlling the synthesis environment. researchgate.net Hydrothermal and sol-gel methods are commonly employed to produce these varied structures.

Nanorods and Nanofibers: Boehmite nanorods and nanofibers are often synthesized under acidic conditions. researchgate.net For instance, the inverse phase transformation of alumina (B75360) to boehmite in a strong alkaline medium can result in the formation of boehmite nanorods with lengths of 50-350 nm and diameters of approximately 20 nm. researchgate.net The use of certain additives can also promote the formation of fibrous structures. When sodium polyacrylate is used as a size- and morphology-controlling agent in a hydrothermal synthesis at 160°C, increasing the synthesis time from 24 to 168 hours leads to the formation of long boehmite fibers (1000–2000 nm in length and about 10 nm in diameter). researchgate.netnih.govacs.org

Nanoplates and Nanosheets: In contrast, 2D structures like nanoplates and nanosheets are typically formed under basic or near-neutral pH conditions. researchgate.net An additive-free hydrothermal method using hydrated alumina gels or amorphous aluminum hydroxide powders as precursors can produce well-defined boehmite nanoplates. acs.orgosti.govacs.org The morphology of these nanoplates can be systematically varied between hexagonal and rhombic shapes by adjusting precursor concentration, pH, and synthesis temperature. acs.orgosti.govacs.org The formation of these 2D structures is attributed to the preferential growth along the lateral direction of the AlOOH layers, which is facilitated by inhibiting interlayer crystal growth. mpg.de This leads to a highly anisotropic single-crystal nanosheet structure. mpg.de

Other Anisotropic Structures: Hierarchical and more complex structures, such as flower-like superstructures and hollow microspheres, have also been synthesized. aip.orgmpg.de For example, hierarchical boehmite hollow microspheres composed of hexagonal nanoflake units can be prepared via hydrothermal synthesis using cetyltrimethylammonium bromide (CTAB) as a structure-directing agent. aip.org

The formation of these various anisotropic structures is often explained by a dissolution-reprecipitation mechanism, where a metastable intermediate phase like gibbsite may initially form and is then consumed upon the nucleation of boehmite. acs.orgosti.gov The specific morphology is then dictated by the subsequent growth process, which can involve oriented aggregation of primary nanocrystals. researchgate.netacs.org

Control of Particle Size and Shape in Boehmite Synthesis

Precise control over the particle size and shape of boehmite is essential for its application in various fields. This control is achieved by carefully manipulating several key parameters during synthesis, primarily in hydrothermal and sol-gel processes.

Effect of pH: The pH of the reaction solution is a dominant factor in determining the final morphology of boehmite nanoparticles. researchgate.net Generally, acidic conditions favor the formation of 1D nanostructures like rods and fibers, while basic conditions lead to 2D nanoplates. researchgate.net For example, hydrothermal synthesis at a pH of approximately 5 can yield 1D nanowires, whereas a pH of around 10 produces 2D nanoplatelets. researchgate.net This pH-dependent morphology is linked to the surface charges of the different crystal facets and their interaction with ions in the solution.

Effect of Temperature and Time: Synthesis temperature and duration significantly influence the crystallinity, size, and even the shape of the resulting boehmite particles. Hydrothermal treatment at 160°C for extended periods (up to 168 hours) can transform rounded nanoparticles into long fibers. researchgate.netnih.govacs.org The crystallite size of boehmite has been shown to increase with the annealing time during hydrothermal treatment. researchgate.net

Effect of Precursors and Concentration: The choice of aluminum precursor and its concentration also plays a crucial role. Using hydrated alumina gels and amorphous powders as precursors in an additive-free hydrothermal synthesis allows for the tuning of nanoplate size from under 20 nm to 5 µm by varying the precursor concentration. acs.orgosti.govacs.org The concentration of the aluminum-containing solution and the OH/Al ratio have been found to strongly influence the size of boehmite particles synthesized at room temperature. ingentaconnect.com

Role of Additives and Capping Agents: Additives, such as polymers and surfactants, are widely used to control particle growth and prevent aggregation. Sodium polyacrylate has been effectively used as a size- and morphology-controlling agent to produce stable colloidal suspensions of rounded boehmite nanoparticles and to later form fibers with increased reaction time. researchgate.netnih.govacs.org Polyols have also been successfully employed as size and shape controllers in sol-gel routes. researchgate.netrsc.org The effectiveness of these acyclic polyols depends on the number of hydroxyl groups and their stereochemistry, which influences their complexing ability and leads to variations in the nanoparticle aspect ratio. researchgate.netrsc.org The use of these agents can restrict particle growth, leading to narrower particle size distributions. researchgate.net

The table below summarizes the influence of various synthesis parameters on the morphology of boehmite nanostructures based on findings from different studies.

| Parameter | Variation | Resulting Morphology | Synthesis Method |

| pH | Acidic (approx. 5) | 1D Nanowires/Nanorods | Hydrothermal |

| Basic (approx. 10) | 2D Nanoplatelets | Hydrothermal | |

| Synthesis Time | 24 hours (with Sodium Polyacrylate) | Rounded Nanoparticles (15-40 nm) | Hydrothermal |

| 168 hours (with Sodium Polyacrylate) | Long Nanofibers (1000-2000 nm) | Hydrothermal | |

| Additives | Polyols (e.g., Xylitol) | Modified morphologies with increased (101) faces | Sol-Gel |

| Cetyltrimethylammonium Bromide (CTAB) | Hierarchical Hollow Microspheres | Hydrothermal | |

| Precursor Concentration | 0.01 M to 1 M Al³⁺ | Nanoplates (size from <20 nm to 5 µm) | Hydrothermal |

Phase Transformations of Boehmite to Transition Aluminas and Alpha Alumina

Dehydration Pathways and Structural Evolution of Boehmite

The initial step in the transformation of boehmite is its dehydration, a process that involves the removal of structural water and leads to significant changes in its crystalline structure. acs.orgiucr.org This process, often studied through thermogravimetric analysis (TGA), typically shows a major weight loss corresponding to the conversion of boehmite (AlOOH) to γ-Al2O3. scispace.comacs.org For instance, TGA of a pseudo-boehmite sample showed a significant weight loss between 350°C and 550°C, attributed to the condensation of adjacent Al-OH groups. capes.gov.br

The structural evolution begins with the removal of water molecules, causing a collapse of the boehmite structure. acs.org This dehydration involves the condensation of both Al2OH (bridging hydroxyls) and AlOH (terminal hydroxyls) groups. capes.gov.br Studies using solid-state NMR have shown that the bridging Al2OH groups tend to condense at lower temperatures (around 350°C) compared to the terminal AlOH groups (around 550°C). capes.gov.bracs.org This initial transformation results in a highly disordered material, which then reorganizes into the first transition alumina (B75360) phase, γ-Al2O3. lcr-carmen.fr The resulting γ-alumina inherits a "memory" of the boehmite precursor's structure. acs.org

The dehydration process can be summarized in two major theoretical steps:

Structural Collapse : This occurs through hydrogen transfers and the extraction of water molecules. acs.org

Aluminum Migration : Following the collapse, aluminum ions migrate to form the characteristic structure of γ-alumina. acs.org

The table below outlines the key events during the dehydration of boehmite.

| Temperature Range (°C) | Event | Structural Implication |

| 110 - 300 | Desorption of "physisorbed" water | Removal of non-structural water from the surface. capes.gov.brresearchgate.net |

| 350 - 550 | Dehydration (Dehydroxylation) | Condensation of structural -OH groups, forming water. capes.gov.br |

| ~400 - 500 | Onset of phase transformation | Lattice changes begin, leading to the formation of γ-Al2O3. acs.org |

| >500 | Formation of γ-Al2O3 | Boehmite is completely converted to γ-Al2O3. elsevier.esacs.org |

Formation of Gamma-Alumina and Other Transition Phases (δ, χ, θ)

Upon heating, boehmite transforms into a series of metastable transition aluminas. The specific sequence and the temperatures at which these phases appear can vary. core.ac.uk

Gamma-Alumina (γ-Al2O3): This is the first transition phase, typically forming at temperatures between 450°C and 550°C. elsevier.esmdpi.com The conversion from boehmite to γ-Al2O3 is generally complete by 500-600°C. scispace.comacs.org γ-Al2O3 derived from boehmite often exhibits a tetragonally distorted spinel structure rather than a perfect cubic one. acs.orgacs.org It possesses a high surface area and is catalytically important. acs.org

Delta-Alumina (δ-Al2O3): As the temperature increases, γ-Al2O3 transforms into δ-Al2O3. This phase is often described as a superstructure of γ-Al2O3. scispace.comscielo.br In-situ XRD studies have shown that γ-Al2O3 and δ-Al2O3 can coexist at temperatures up to 950°C. elsevier.es Some studies indicate the formation of δ-Al2O3 from γ-Al2O3 at around 850°C. scispace.com Other research suggests that instead of a distinct δ-phase, the transformation from γ- to θ-alumina proceeds through various "δ-states". researchgate.net A well-crystallized δ-alumina can be prepared, and it possesses a large tetragonal structure. cambridge.org

Chi-Alumina (χ-Al2O3): The formation of χ-alumina is typically associated with the thermal decomposition of gibbsite. However, under certain conditions, such as when gibbsite transforms to boehmite as an intermediate, the subsequent transformation pathway can be influenced. scielo.br The direct transformation sequence from boehmite usually prioritizes the γ-δ-θ path. nih.gov

Theta-Alumina (θ-Al2O3): This phase forms at higher temperatures, generally above 950°C, from the preceding δ-phase. elsevier.es The transformation to θ-Al2O3 is considered continuous from the δ-states. researchgate.net The θ-phase has a monoclinic structure and represents a more ordered state compared to the gamma and delta phases. scispace.comresearchgate.net The final transformation to the stable α-Al2O3 occurs from the θ-phase at temperatures typically above 1050-1200°C. elsevier.es

The following table summarizes the approximate temperature ranges for the formation of these transition alumina phases from boehmite.

| Transition Phase | Formation Temperature Range (°C) | Precursor Phase |

| γ-Alumina | 450 - 850 elsevier.esacs.orgacs.org | Boehmite |

| δ-Alumina | 850 - 1080 elsevier.esscispace.com | γ-Alumina |

| θ-Alumina | >950 - 1200 elsevier.esresearchgate.net | δ-Alumina |

| α-Alumina | >1050 - 1200 elsevier.es | θ-Alumina |

Mechanisms of Topotactic and Pseudomorphic Transformations

The transformations from boehmite to transition aluminas are characterized by specific crystallographic relationships between the parent and product phases, a phenomenon known as topotaxy. acs.orgresearchgate.net This means the crystal lattice of the product phase has a preferred orientation relative to the lattice of the reactant.

Topotactic Transformation: The transformation of boehmite to γ-Al2O3 is a well-documented example of a topotactic reaction. acs.orgresearchgate.net Theoretical models suggest this occurs in steps involving dehydration, contraction/translation of the lattice, and subsequent migration of aluminum atoms. researchgate.netenseignementsup-recherche.gouv.fr This preserves a structural relationship, where the oxygen sublattice of boehmite transforms into the close-packed oxygen array of γ-alumina, while aluminum cations redistribute within the available tetrahedral and octahedral sites. acs.org

Two primary mechanisms have been proposed for the boehmite to γ-alumina transformation:

Collapse Mechanism: This involves the formation of voids due to dehydration, followed by a structural collapse. iucr.org

Reaction Mechanism: This proposes that the dehydrated space is partially occupied by diffusing aluminum atoms in the initial stages, which is considered more energetically favorable as it involves smaller lattice distortions. iucr.org Experimental observations tend to support the reaction mechanism. iucr.org

Influence of Synthesis Conditions and Crystallite Characteristics on Phase Transitions

The temperatures and pathways of phase transitions are not fixed but are significantly influenced by the properties of the starting boehmite, which are in turn controlled by its synthesis conditions. core.ac.uk

Crystallite Size: The size of the boehmite crystallites has a profound effect on transformation temperatures.

γ-Al2O3 Formation: The temperature required to transform boehmite into γ-alumina is dependent on the hydrogen-bond length within the boehmite, which itself is a function of crystallite size. researchgate.netacs.org

θ- to α-Al2O3 Transition: An increase in the initial boehmite crystallite size leads to an increase in the θ- to α-Al2O3 transition temperature. rsc.orgnih.gov This is because larger boehmite crystallites result in larger transition alumina grains, and the diffusion of hydroxyls required for the final transformation becomes more difficult. researchgate.netacs.org Conversely, the transition from γ- to θ-Al2O3 occurs at a lower temperature as the boehmite crystallite size increases. nih.gov

Crystallite Shape and Morphology: The shape of the boehmite crystallites, determined by synthesis conditions like pH, also governs the transformation temperature. For a similar crystallite size (e.g., ~4.5 nm), hexagonal crystallites (formed at acidic pH) were found to have a higher transformation temperature (315°C) compared to rhombus-shaped crystallites (formed at basic pH), which transformed at 270°C. core.ac.uk This is attributed to the ratio of lateral to basal surfaces, with larger lateral surfaces leading to lower transformation temperatures. core.ac.uk

Synthesis Conditions (pH, Temperature):

pH: The pH during precipitation of boehmite determines the resulting crystallite morphology. Acidic conditions (pH 4.5) can produce hexagonal crystallites, neutral conditions (pH 6.5) can lead to rhombus shapes with a certain lateral surface percentage, and basic conditions (pH ~9) can yield different rhombus morphologies. core.ac.uk Pure pseudo-boehmite phase is typically obtained in a pH range of 6.0 to 9.0. researchgate.net

Hydrothermal Treatment: The temperature and duration of hydrothermal treatment used to synthesize boehmite can control its crystallinity and crystallite size. rsc.orgysxbcn.com Increasing the hydrothermal temperature leads to better-crystallized boehmite with larger crystallites, which in turn affects the subsequent phase transition temperatures. ysxbcn.com

The table below illustrates the effect of crystallite characteristics on transformation temperatures.

| Boehmite Characteristic | Synthesis Condition (Example) | Effect on Transformation Temperature |

| Size | Increasing hydrothermal treatment time/temperature rsc.orgcore.ac.uk | Increases θ- to α-Al2O3 transition temperature acs.orgrsc.org |

| Shape | pH 4.5 (Hexagonal) vs. pH 9.0 (Rhombus) core.ac.uk | Hexagonal shape leads to higher boehmite-to-alumina transition temperature core.ac.uk |

| Surface Ratio | Larger lateral surface area core.ac.uk | Lowers the boehmite-to-alumina transition temperature core.ac.uk |

Advanced Characterization of Boehmite-Derived Alumina Phases

A combination of advanced characterization techniques is necessary to fully understand the complex structural evolution during boehmite's transformation.

X-Ray Diffraction (XRD): XRD is a primary tool for identifying the different crystalline phases of alumina. elsevier.esiaea.org High-temperature, in-situ XRD allows for the direct observation of phase transformations as they occur. elsevier.es However, due to severe peak overlap in patterns containing multiple transition aluminas, unambiguous phase identification can be difficult with XRD alone. scispace.comiaea.org The Rietveld refinement method is a powerful analytical technique applied to XRD data to quantify the weight percentage of each phase in a mixture, as well as to determine lattice parameters and crystallite sizes. core.ac.ukscispace.com

Electron Microscopy (TEM/SEM): Transmission and Scanning Electron Microscopy provide direct visualization of the morphology, size, and texture of the alumina particles. scielo.brnih.gov TEM has been crucial in confirming the pseudomorphic nature of the transformations, showing that the shape of the alumina particles mimics that of the precursor boehmite. scielo.br In-situ TEM can even be used to observe the transformation from boehmite to γ-alumina induced by electron beam irradiation. iucr.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 27Al MAS NMR is particularly valuable for probing the coordination environment of aluminum atoms. lcr-carmen.frnih.gov It can distinguish between aluminum in tetrahedral (AlO4), pentahedral (AlO5), and octahedral (AlO6) coordination. capes.gov.bracs.org Studies on dehydrating pseudo-boehmite show the appearance of 4-coordinate Al sites as low as 300°C, with 4-, 5-, and 6-coordinate intermediates forming between 350-500°C. capes.gov.bracs.org 1H NMR is used to monitor the different types of hydroxyl groups and their removal during dehydration. capes.gov.brresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides complementary information to XRD for distinguishing between the various transition alumina polymorphs, as each phase has a characteristic IR spectrum. researchgate.netiaea.orgosti.gov

| Technique | Information Obtained | Key Findings |

| XRD (with Rietveld Refinement) | Phase identification, quantification, lattice parameters, crystallite size. scispace.com | Confirms the sequence γ → δ → θ → α and allows quantification of coexisting phases at different temperatures. elsevier.esscispace.com |

| TEM/SEM | Particle morphology, size, texture, confirmation of pseudomorphism. scielo.br | Shows that alumina particles retain the shape of the original boehmite crystallites. scielo.br |

| 27Al MAS NMR | Aluminum coordination (tetrahedral, octahedral, etc.). capes.gov.bracs.org | Reveals the formation of four- and five-coordinate Al sites during the transition to γ-Al2O3. capes.gov.br |

| 1H NMR | Nature and condensation of different hydroxyl (-OH) groups. capes.gov.br | Distinguishes between bridging and terminal -OH groups and their different condensation temperatures. capes.gov.br |

| IR Spectroscopy | Fingerprint identification of different alumina polymorphs. iaea.org | Complements XRD for unambiguous phase characterization. iaea.org |

Surface Chemistry and Interfacial Phenomena of Boehmite

Surface Hydroxyl Group Distribution and Reactivity

The surface of boehmite is covered with hydroxyl (-OH) groups, which are crucial to its surface chemistry and reactivity. aip.org These hydroxyl groups can be categorized based on their coordination to the aluminum atoms on the crystal lattice. The (010) crystal plane of boehmite is known to be covered with hydroxyl groups. aip.org

The distribution and type of these hydroxyl groups can vary. For instance, pseudo-boehmite, a poorly crystalline form of boehmite, is suggested to have two main types of 6-coordinate aluminum sites, which are comparable to the Type IB and Type IIB sites proposed for γ-alumina. researchgate.net In crystalline boehmite, these two types of Al-OH sites are understood to exist in a 1:1 ratio. researchgate.net The reactivity of these surface hydroxyl groups is influenced by factors such as calcination temperature. hanrimwon.com Increasing the calcination temperature can lead to dehydroxylation, which in turn affects the material's adsorption properties. hanrimwon.com However, when suspended in water, the hydroxyl groups can be regenerated on the surface. hanrimwon.com

The reactivity of these hydroxyl groups allows for chemical bonding with various molecules. For example, they can react with epoxy groups in a polymer matrix, influencing the cross-link density and interfacial properties of the resulting composite material. dlr.de The hydroxyl groups on the boehmite surface can also form hydrogen bonds with hydrogen ions in an aqueous solution, leading to a positively charged surface that can adsorb anions. aip.org The density and reactivity of these surface hydroxyl groups are key factors in the adsorption capacity of boehmite for various species. aip.orghanrimwon.com

Density functional theory-based molecular dynamics (DFT-MD) studies of the boehmite (101) surface, which is a stepped surface, have identified monocoordinated (μ1) OH groups at the step edges and dicoordinated (μ2) OH groups along the terraces. acs.org The relative concentrations of different hydroxyl species at this surface were found to be 0.48 μ2-OH, 0.26 μ1-OH2, 0.24 μ1-OH, and 0.02 μ2-OH2. acs.org

Acid-Base Properties of Boehmite Surfaces

The hydroxyl groups on the boehmite surface exhibit amphoteric behavior, meaning they can act as either an acid or a base. This gives the boehmite surface distinct acid-base properties. When boehmite is in an aqueous environment, its surface hydroxyl groups, also known as aluminol groups, are formed by the sorption of water molecules onto the surface aluminum ions. researchgate.net

The point of zero charge (PZC) is a critical parameter that describes the pH at which the net surface charge of the material is zero. For boehmite, the PZC is reported to be around 10.1. researchgate.net This high PZC indicates that in most environmental conditions (typically with pH values below 10.1), the boehmite surface will be predominantly positively charged. researchgate.net This positive surface charge facilitates the adsorption of negatively charged species (anions). researchgate.net

Potentiometric titrations have been used to study the acid-base properties of the boehmite/water interface. nih.gov These studies have quantified the proton exchange capacity and the intrinsic equilibrium constants for the protonation and deprotonation reactions of the surface hydroxyl groups. nih.gov It was found that the boehmite surface has a significantly higher proton exchange capacity per surface area unit compared to aged γ-Al2O3. nih.gov

The acid-base reactions at the boehmite surface can be represented by the following equilibria:

≡AlOH + H⁺ ⇌ ≡AlOH₂⁺ (protonation)

≡AlOH ⇌ ≡AlO⁻ + H⁺ (deprotonation)

Interactions with Aqueous Species and Environmental Interfaces

The charged surface of boehmite allows for significant interaction with various aqueous species, making it relevant for environmental applications. Due to its high point of zero charge (PZC) of 10.1, boehmite surfaces are typically positively charged in most natural water environments, leading to a strong affinity for anions. researchgate.net

Boehmite has been shown to readily adsorb oxyanions such as selenate, selenite, and chromate (B82759) through electrostatic interactions, forming outer-sphere complexes. researchgate.net It can also bind arsenate via ligand-exchange, forming inner-sphere complexes. researchgate.net Furthermore, boehmite is a promising adsorbent for metal ions and natural organic matter (NOM), like humic acid. researchgate.net The interaction with humic acid is particularly strong due to the high PZC of boehmite. researchgate.net

Spectroscopic studies combined with density functional theory (DFT) calculations have provided detailed insights into the molecular-level interactions. For instance, the adsorption of oxalate (B1200264) on boehmite has been studied using ATR-FTIR spectroscopy, revealing the formation of inner-sphere complexes. geologyscience.ru Similarly, the interaction with antimony (Sb) oxyanions has been investigated, showing that Sb(III) forms outer-sphere complexes while Sb(V) forms inner-sphere complexes, with the specific complexation being facet-dependent. nih.gov

The morphology of boehmite nanoparticles also plays a significant role in their interaction with environmental contaminants. For example, boehmite with a 2D small sheet-like structure has demonstrated a high adsorption capacity for Cr(VI) and nitrates. researchgate.net This highlights the importance of controlling the synthesis of boehmite to optimize its performance in environmental remediation applications.

Surface Modification Strategies for Enhanced Functionality

To improve the compatibility and performance of boehmite in various applications, particularly in polymer composites, its surface is often modified. These modifications aim to alter the surface chemistry, for example, by introducing new functional groups that can enhance dispersion and interfacial adhesion.

One common strategy for modifying the boehmite surface is through the use of organic acids, especially carboxylic acids. google.comcambridge.org The carboxylic acid group can bond to the boehmite surface, leaving the organic part of the molecule to interact with the surrounding medium. google.com This method can be used to compatibilize boehmite nanoparticles for dispersion in non-aqueous and alkaline aqueous systems. cambridge.org

For example, modifying boehmite with acetic acid can reduce the surface reactivity by replacing the reactive hydroxyl groups with non-reactive methyl groups. dlr.de This can prevent strong bonding between the boehmite particles and a polymer matrix, which can be desirable in certain applications to control the properties of the interphase. dlr.de Other organic acids like acrylic acid and diethylphosphoric acid have also been used to create stable aqueous dispersions of boehmite nanoparticles. researchgate.net The choice of the organic acid can be tailored to achieve specific surface properties and interactions. dlr.de

Silane (B1218182) coupling agents are another important class of molecules used for the surface modification of boehmite. researchgate.net These molecules have the general structure Y-R-SiX₃, where Y is an organofunctional group, R is a linker, and X is a hydrolyzable group (e.g., alkoxy). qingdaopengfeng.com The hydrolyzable groups react with the surface hydroxyl groups of boehmite, forming stable covalent bonds, while the organofunctional group can react or interact with a polymer matrix. researchgate.netshinetsusilicone-global.com

Commonly used silane coupling agents for boehmite include 3-(trimethoxysilyl)propylmethacrylate (3MPS) and vinyltri(2-methoxyethoxy)silane (VTMES). researchgate.net The modification of boehmite with silanes can lead to a hydrophobic surface, reducing water adsorption. researchgate.net The choice of the silane and the modification conditions, such as preheating the boehmite to control the concentration of surface hydroxyl groups, can influence the final surface characteristics. researchgate.net The use of silane coupling agents can significantly improve the dispersion of boehmite in polymers and enhance the interfacial adhesion between the filler and the matrix. unt.eduunt.edu

Surface treatments have a profound impact on the dispersion of boehmite nanoparticles and their interfacial adhesion with polymer matrices. Untreated boehmite nanoparticles have a high surface energy and a tendency to agglomerate due to strong interparticle attractive forces. dlr.de Surface modification can mitigate this agglomeration, leading to a more uniform dispersion of the nanoparticles within the polymer. researchgate.net

Improved dispersion is crucial for achieving enhanced mechanical properties in polymer nanocomposites. For example, surface modification of boehmite with taurine (B1682933) has been shown to reduce the viscosity increase in epoxy resins compared to unmodified boehmite, indicating better particle-resin interactions. dlr.de Similarly, treatment with silane coupling agents can improve the compatibility between the hydrophilic boehmite and a hydrophobic polymer matrix, leading to better dispersion and interfacial adhesion. researchgate.netsci-hub.se

Advanced Research Applications of Boehmite Based Materials

Catalysis and Catalytic Support Systems

Boehmite and its derivatives are pivotal in the field of catalysis, primarily serving as robust catalyst supports. Their utility stems from a combination of desirable physicochemical properties, including high surface area, tunable porosity, and thermal stability. The synthesis process of boehmite significantly influences its morphology, structure, and surface characteristics, which in turn dictates its performance in catalytic applications.

Role of Boehmite Porosity and Surface Area in Catalysis

The efficacy of a heterogeneous catalyst is intrinsically linked to its surface area and porosity. A high specific surface area provides a greater number of active sites for catalytic reactions to occur, thereby enhancing the reaction rate. Boehmite can be synthesized to possess a high specific surface area, with some methods yielding materials with surface areas as high as 448 m²/g. nih.gov The porous nature of boehmite allows for the diffusion of reactants to the active sites within the catalyst structure and the subsequent diffusion of products away from these sites.

The pore structure of boehmite-derived materials, particularly the mesoporous varieties, is crucial for efficient mass transfer during catalysis. acs.org For instance, in fluid catalytic cracking (FCC) catalysts, a well-developed mesoporous structure within the boehmite-derived alumina (B75360) matrix facilitates the cracking of large hydrocarbon molecules. ijcce.ac.ir The crystallite size of the initial boehmite material plays a significant role in determining the pore size and distribution in the final transitional alumina, which is a key factor in its catalytic performance. mdpi.com

Boehmite-Derived Gamma-Alumina in Catalytic Processes

Boehmite is a critical precursor for the production of gamma-alumina (γ-Al2O3), one of the most widely used catalyst supports in the chemical and petrochemical industries. biointerfaceresearch.comrsc.org The transformation of boehmite to gamma-alumina typically occurs through calcination at temperatures ranging from 450 to 750 °C. nih.gov This process involves a topotactic transformation, where the resulting gamma-alumina largely retains the morphology of the parent boehmite. rsc.org

Gamma-alumina derived from boehmite exhibits a high surface area, well-defined pore structure, and appropriate surface acidity, making it an excellent support for a variety of catalytic metals. thepharmajournal.comresearchgate.net The thermal treatment of boehmite can be controlled to produce gamma-alumina with tailored properties, such as specific surface area and pore volume, to optimize its performance for specific catalytic applications. ijcce.ac.iracs.org For example, boehmite-derived gamma-alumina is a key component in catalysts used for petroleum refining, automotive exhaust treatment, and various chemical syntheses. nih.gov

Specific Catalytic Reactions Supported by Boehmite and its Derivatives

Boehmite and its derivatives, particularly gamma-alumina, serve as supports for a wide array of catalytic reactions. The surface of boehmite, rich in hydroxyl groups, can be functionalized to anchor catalytic species. researchgate.net

One significant application is in C-C coupling reactions , such as the Suzuki-Miyaura and Heck-Mizoroki reactions. Palladium complexes supported on boehmite nanoparticles have demonstrated excellent activity and reusability as catalysts for these reactions. nih.govresearchgate.netrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of catalytic efficiency. researchgate.netrug.nl

| Aryl Halide | Boronic Acid | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | PEG-400 | 80 | 10 | 96 |

| 4-Bromoanisole | Phenylboronic acid | PEG-400 | 80 | 70 | 74 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PEG-400 | 80 | 92 | 97 |

| 4-Bromobenzonitrile | Phenylboronic acid | PEG-400 | 80 | 94 | 100 |

Another important application is in epoxidation reactions . Boehmite-derived gamma-alumina nanorods have been shown to be active and selective heterogeneous catalysts for the epoxidation of alkenes using environmentally friendly hydrogen peroxide. nih.gov The high surface area and specific nanostructure of these materials contribute to their catalytic performance and reusability. nih.govcienve.org.tw

Furthermore, alkali-enhanced boehmite has been effectively used for the catalytic hydrolysis of carbonyl sulfide (B99878) (COS) at low temperatures. researchgate.net Modification with potassium hydroxide (B78521) significantly improves the conversion of COS to hydrogen sulfide. researchgate.netresearchgate.net This demonstrates the potential of modified boehmite catalysts in industrial gas purification processes. researchgate.netmdpi.com

Adsorption and Separation Processes

The surface chemistry of boehmite makes it an effective adsorbent for various ions and contaminants from aqueous solutions. Its high surface area and abundance of surface hydroxyl groups provide active sites for the binding of different chemical species.

Mechanisms of Ion Adsorption on Boehmite Surfaces

The adsorption of ions onto boehmite surfaces is governed by several mechanisms, including surface complexation, electrostatic attraction, and ion exchange. nih.gov The surface of boehmite in aqueous suspension is covered with hydroxyl groups (Al-OH), which can act as binding sites for ions.

The primary mechanism for the adsorption of many anions, particularly oxyanions, is through the formation of surface complexes . These can be categorized as outer-sphere and inner-sphere complexes.

Outer-sphere complexes involve the electrostatic attraction between the charged surface of the boehmite and the adsorbing ion, with a layer of water molecules separating the two. nih.gov

Inner-sphere complexes involve the direct bonding of the ion to the aluminum centers on the boehmite surface, displacing surface hydroxyl groups. nih.gov This type of bonding is stronger and more specific. The formation of inner-sphere complexes can be further distinguished as monodentate (the ion binds to one aluminum center) or bidentate (the ion binds to two aluminum centers). nih.gov

The pH of the solution plays a crucial role in the adsorption process as it affects both the surface charge of the boehmite and the speciation of the adsorbing ion. researchgate.net Generally, the surface of boehmite is positively charged at acidic pH, favoring the adsorption of anions. nih.gov

Selective Adsorption of Contaminants (e.g., Oxyanions)

Boehmite and its modified forms have shown high selectivity and capacity for the removal of various contaminants, especially oxyanions, from water. nih.gov This is of significant environmental importance for the remediation of contaminated water sources.

Boehmite has been extensively studied for the adsorption of hazardous oxyanions such as:

Chromate (B82759) (CrO₄²⁻): Studies have shown that chromate primarily forms outer-sphere complexes on the boehmite surface over a wide pH range. nih.gov However, under acidic conditions, a fraction of inner-sphere monodentate and bidentate complexes can also form. nih.gov

Arsenate (AsO₄³⁻) and Arsenite (AsO₃³⁻): Boehmite and its calcined derivatives (alumina) are effective in removing arsenic species from water. sylzyhg.comnih.gov The adsorption capacity is influenced by the morphology and surface area of the adsorbent. rsc.orgsylzyhg.com

Phosphate (B84403) (PO₄³⁻): Boehmite exhibits a strong affinity for phosphate ions, which can be adsorbed through ion exchange with surface hydroxyl groups. researchgate.net This makes it a promising material for phosphate recovery and prevention of eutrophication. researchgate.net

Vanadate (B1173111) (VO₄³⁻): Mesoporous boehmite has demonstrated a high adsorption capacity for vanadate ions, which can be attributed to the formation of complexes with coordinatively unsaturated aluminum centers on the surface. thepharmajournal.comnih.gov

The selective adsorption capabilities of boehmite make it a valuable material for targeted water treatment applications. nih.gov

| Oxyanion | Adsorbent | Maximum Adsorption Capacity | Optimal pH | Primary Adsorption Mechanism |

|---|---|---|---|---|

| Chromate (Cr(VI)) | Boehmite | - | Acidic | Outer-sphere complexation, Inner-sphere complexation (acidic) nih.gov |

| Arsenate (As(V)) | Boehmite (microspindle) | - | - | Surface complexation, Electrostatic interaction sylzyhg.com |

| Phosphate (PO₄³⁻) | Granulated Boehmite | - | - | Ion exchange, Spontaneous and exothermic process researchgate.net |

| Antimonate (Sb(V)) | Pseudo-boehmite | 75.25 mg/g | 3.0 - 5.0 | Surface complexation, Electrostatic attraction, Hydrogen bonding nih.gov |

| Vanadate (V(V)) | Mesoporous Boehmite | 3.28 mmol/g | - | Coordination with surface Al centers thepharmajournal.comnih.gov |

Nanocomposite Materials and Polymer Reinforcement

Boehmite nanoparticles are increasingly utilized as functional fillers to create high-performance polymer nanocomposites. Their unique properties, including high aspect ratio, surface hydroxyl groups for functionalization, and reinforcing capabilities, make them an attractive alternative to other nanofillers. dntb.gov.uaresearchgate.net

The effective incorporation of boehmite nanofillers into polymeric matrices is crucial for achieving desired property enhancements. The primary challenge is to overcome the tendency of nanoparticles to agglomerate and to ensure strong adhesion between the hydrophilic filler and the often hydrophobic polymer matrix. researchgate.net

Several methods are employed to disperse boehmite into various polymers:

Melt Compounding: This is a common industrial technique where boehmite is mixed with a thermoplastic polymer in its molten state using equipment like extruders or internal mixers. researchgate.net

Solution Blending: The polymer is dissolved in a suitable solvent, and boehmite nanoparticles are dispersed in the solution, followed by removal of the solvent.

In-situ Polymerization: Polymerization is initiated in the presence of dispersed boehmite nanoparticles, allowing the polymer chains to grow around the fillers, which can lead to better dispersion. researchgate.net

Latex Compounding: Boehmite is dispersed in a polymer latex (a stable dispersion of polymer microparticles in an aqueous medium) before coagulation and drying. researchgate.net

To improve dispersion and interfacial adhesion, the surface of boehmite is often modified. This can be achieved by treating the nanoparticles with coupling agents, such as silanes or acids, which can react with the surface hydroxyl groups of boehmite and create a more compatible interface with the polymer matrix. researchgate.netsemanticscholar.org

Mechanical Properties: The incorporation of boehmite can lead to substantial increases in tensile strength, flexural strength, and impact strength. For example, polypropylene (B1209903) (PP) composites containing boehmite modified with a phthalate (B1215562) coupling agent showed a 14.4% increase in flexural strength and a 30.6% increase in impact strength compared to pure PP. plaschina.com.cn The effectiveness of the reinforcement strongly depends on the degree of dispersion and the quality of the interface between the boehmite and the polymer. researchgate.net

Barrier Properties: Boehmite nanoplatelets are particularly effective at enhancing the barrier properties of polymers against gases and liquids. When well-dispersated and oriented perpendicular to the direction of permeation, these platelets create a tortuous path that significantly hinders the diffusion of small molecules. acs.org In one study, incorporating boehmite nanoplatelets into an epoxidized natural rubber (ENR) matrix resulted in a 90% reduction in nitrogen (N₂) permeability. acs.org This makes boehmite-polymer composites highly suitable for applications in packaging, protective coatings, and fuel tanks.

| Polymer Matrix | Boehmite Loading | Property Enhanced | Improvement |

| Polypropylene (PP) | Not Specified | Flexural Strength | +14.4% plaschina.com.cn |

| Polypropylene (PP) | Not Specified | Impact Strength | +30.6% plaschina.com.cn |

| Epoxidized Natural Rubber (ENR) | Not Specified | Gas Barrier (N₂) | 90% reduction in permeability acs.org |

| Cycloaliphatic Epoxy Oligosiloxane (CEOS) | 2 wt.% | Glass Transition Temp. | Shifted from 30 °C to 73 °C semanticscholar.org |

The "interphase" is the region of material between the bulk polymer matrix and the boehmite nanofiller surface. The properties of this region are distinct from both the filler and the matrix and play a critical role in determining the final performance of the nanocomposite, particularly in stress transfer and load-bearing capabilities. elsevierpure.com

Characterizing this nanoscale region requires advanced analytical techniques:

Dynamic Mechanical Analysis (DMA): This technique measures the viscoelastic properties of the composite as a function of temperature. Changes in the glass transition temperature (Tg) and storage modulus can provide insights into the mobility of polymer chains near the filler surface, indicating the extent of interaction. researchgate.net

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the dispersion of nanoparticles and the morphology of the interphase region.

Spectroscopy: Techniques like solid-state Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) can probe the chemical interactions between the polymer and the boehmite surface, identifying specific chemical bonds formed at the interface. polympart.ir

Rheological Analysis: Measuring the flow behavior of the polymer melt can reveal information about the filler-polymer network and the strength of interfacial interactions. polympart.ir

These characterization methods are essential for understanding how surface modifications and processing conditions affect the interphase structure and, consequently, the macroscopic properties of the nanocomposite. elsevierpure.com

Emerging High-Performance Material Applications

Boehmite is a fundamentally important precursor for the synthesis of various high-performance aluminum oxides (aluminas). Through controlled heating (calcination), boehmite undergoes a series of phase transformations, ultimately converting to the most stable form, α-alumina (corundum). wikipedia.org This process allows for the production of advanced ceramics with tailored microstructures and properties. uni-bremen.de

The sequence of transformations is generally as follows: Boehmite (γ-AlOOH) → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃

The morphology of the initial boehmite precursor, such as nanorods, nanosheets, or hollow spheres, can be retained or can influence the microstructure of the final ceramic product. researchgate.net This "morphology inheritance" is a key advantage in fabricating advanced ceramics with specific architectures.

Applications include:

Ceramic Membranes: Boehmite sols are used to create graded γ-alumina interlayers in high-performance gas separation membranes. These layers provide a smooth, defect-free surface for the deposition of the final selective layer. rsc.org

Solid Electrolytes: By using rod-shaped boehmite as a precursor, it is possible to fabricate β"-alumina ceramics with a preferred grain orientation. researchgate.net This orientation enhances ionic conductivity, making the material suitable for applications in solid-state batteries. researchgate.net

Catalyst Supports: The high surface area of transition aluminas derived from boehmite makes them excellent supports for catalysts used in various industrial chemical processes.

| Boehmite Precursor Form | Application | Resulting Material/Benefit |

| Size-controlled sols | Gas separation membranes | Defect-free γ-alumina interlayer for high H₂ selectivity. rsc.org |

| Rod-shaped nanoparticles | Solid electrolytes | Oriented β"-alumina ceramics with enhanced ionic conductivity. researchgate.net |

| Various nanostructures | General ceramics/catalysts | Controlled microstructure and high surface area in final alumina product. uni-bremen.deresearchgate.net |

Coatings and Functional Films

Boehmite is increasingly utilized in the formulation of advanced coatings and functional films due to its unique combination of physical and chemical properties. Its application in this field leverages its high-temperature stability, mechanical strength, and specific surface characteristics. Boehmite nanoparticles, in particular, serve as functional fillers and precursors for creating specialized films with tailored properties. torminerals.com

Research has demonstrated that the morphology of boehmite nanoparticles significantly influences the characteristics of the resulting films and coatings. scientific.net The aspect ratio of these particles is a critical factor in determining the final structure and performance. For instance, fibrous boehmite particles with high aspect ratios (over 50) tend to aggregate in parallel, forming slit-like micropores. In contrast, plate-like or rod-like particles with lower aspect ratios (below 10) aggregate randomly, creating mesoporous structures. scientific.net This control over porosity is crucial for applications requiring specific permeability or surface area.

The uniform crystal structure and controlled particle size distribution of boehmite are fundamental to achieving smooth and consistent coatings. torminerals.com These coatings can enhance properties such as scratch and mar resistance, thermal conductivity, and high-temperature stability up to 300°C. torminerals.com Furthermore, boehmite can be surface-treated or functionalized to improve its dispersion in both water-based and solvent-based systems, broadening its applicability. torminerals.comresearchgate.net In composite films, such as those with a polyurethane matrix, functionalized boehmite nanoparticles have been shown to significantly increase hardness and abrasion resistance. researchgate.net

Transparent and nanoporous films can be fabricated through the self-assembly of boehmite nanofibres. rsc.org These films can be transformed into various phases of alumina (γ-Al₂O₃, θ-Al₂O₃, and α-Al₂O₃) through calcination at different temperatures, while still retaining the original film shape. rsc.orgresearchgate.net This process is valuable for creating ceramic thin films with specific crystalline structures and properties.

The following table summarizes the influence of boehmite nanoparticle morphology on coating and film properties based on research findings. scientific.net

| Nanoparticle Shape | Aspect Ratio | Aggregation Behavior | Resulting Pore Structure | Key Properties |

| Fibrous | > 50 | Parallel | Slit-like Micropores | Low gas permeability, High thermostability, Low thermal expansion in composites |

| Plate-like / Rod-like | < 10 | Random | Mesopores | Higher gas permeability compared to fibrous particles |

Specialized Applications in Energy Systems

In the field of energy systems, boehmite-based materials are pivotal in enhancing the safety and efficiency of energy storage devices, particularly lithium-ion batteries. zc-newmaterials.com It is also being explored for applications in other energy systems, such as fuel cells. xr-activatedalumina.com

The primary application of boehmite in lithium-ion batteries is as a coating material for the separator and electrodes. funcmater.com The separator is a critical component that prevents short circuits between the anode and cathode. Coating the standard polyolefin (PP/PE) separator with a thin layer of boehmite significantly improves its performance and safety profile. avant-al.comavant-al.com

Key advantages of using boehmite as a separator coating include:

Enhanced Thermal Stability: Boehmite coatings prevent the separator from shrinking at high temperatures, which is a common failure mode that can lead to thermal runaway. avant-al.comavant-al.com

Improved Safety: Due to its plate-like crystal structure, a boehmite coating can block the pores of the separator when the battery temperature rises excessively. avant-al.comavant-al.com The material's volume expands with heat, closing the current conduction holes and stopping the ionic flow, thereby preventing a short circuit. avant-al.comavant-al.com When the temperature decreases, the material contracts, and the pores reopen. avant-al.com Additionally, boehmite is an excellent flame retardant, further reducing the risk of fire. avant-al.comavant-al.com

Increased Performance: The application of a thin boehmite coating can improve the battery's rate performance and cycle life. zc-newmaterials.comavant-al.com This allows for a higher energy density, as the coating is effective even at a minimal thickness. avant-al.comavant-al.com

Superior Heat Dissipation: Boehmite has good thermal conductivity, which helps to dissipate heat generated during the battery's operation, addressing the poor thermal conductivity of PP/PE materials. avant-al.comavant-al.comavant-al.com

The table below provides a comparative analysis of boehmite and alumina as coating materials for lithium-ion battery separators. avant-al.comavant-al.comavant-al.comzc-newmaterials.com

| Property | Boehmite (γ-AlOOH) | Alumina (Al₂O₃) | Advantage of Boehmite |

| Hardness (Mohs) | 3.0 - 3.5 | ~9 | Lower mechanical wear on equipment, reduced production costs |

| Specific Gravity | 3.00 - 3.07 | ~3.95 | Lower weight for the same coating area |

| Thermal Stability | High | High | Significantly improves separator stability |

| Safety Mechanism | Pore closure via thermal expansion | High-temperature resistance | Provides an active current-blocking mechanism |

| Compatibility | Good with organic electrolytes | Good with organic electrolytes | Excellent compatibility |

Beyond lithium-ion batteries, pseudo-boehmite is identified as a promising material for fuel cells, where it can be used as a coating additive or electrode material to enhance stability and performance. xr-activatedalumina.com The inherent high proton conductivity of boehmite's crystal structure also suggests its potential utility in proton-conducting applications relevant to fuel cell technologies. rsc.org

Advanced Characterization and Analytical Methodologies in Boehmite Research

Structural Characterization Techniques

The crystalline structure and morphology of boehmite are fundamental to its properties. Techniques such as X-ray diffraction and electron microscopy are indispensable for providing detailed information at the atomic and nanoscale.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of boehmite and determining its structural parameters. XRD patterns of boehmite typically exhibit sharp peaks, indicating a high degree of crystallinity. mpg.de The diffraction pattern can be indexed to an orthorhombic unit cell. mpg.de A notable feature in the XRD patterns of some boehmite samples is the significantly increased intensity of the (020) diffraction peak, which suggests a highly anisotropic crystallographic nature with preferential growth along the researchgate.net axis. mpg.de

Rietveld refinement of XRD data is a powerful method for obtaining detailed structural information, including lattice parameters, atomic positions, and crystallite size. acs.orgiucr.org This method has been used to confirm that boehmite and pseudoboehmite share the same crystalline structure but differ in crystallite dimensions. acs.org For instance, Rietveld analysis has been employed to determine the crystal structure of deuterated boehmite (γ-AlOOD) using time-of-flight neutron diffraction data, confirming the space group as Cmcm. cambridge.org The refinement can also reveal anisotropic crystallite sizes. In one study, an anisotropic model provided a much better fit to the experimental data than an isotropic model, yielding average crystallite sizes of 28 x 10 x 31 nm in the a, b, and c directions, respectively. escholarship.org This finding was consistent with microscopy results. escholarship.org

The multi-peak analysis of powder XRD patterns is another approach to determine the prevalent crystallite shape, volume-weighted crystallite size distribution, and crystalline lattice strain distribution. cambridge.org This analysis has shown that boehmite nanoparticles can be monocrystalline grains with distinct habits and sizes in the order of tens of nanometers. cambridge.org

Table 1: Crystallographic Data for Boehmite from Rietveld Refinement

| Parameter | Value | Source |

| Space Group | Cmcm | cambridge.org |

| a (Å) | 2.868(1) | cambridge.org |

| b (Å) | 12.2336(4) | cambridge.org |

| c (Å) | 3.6923(1) | cambridge.org |

| Anisotropic Crystallite Size (a x b x c) | 28 x 10 x 31 nm | escholarship.org |

Electron Microscopy (TEM, SEM, HR-TEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Resolution Transmission Electron Microscopy (HR-TEM), are crucial for visualizing the morphology and nanostructure of boehmite.

SEM is primarily used to observe the surface morphology of materials. measurlabs.com SEM images have revealed diverse morphologies for boehmite, such as "3D" cubes and "2D" thick plates in samples synthesized under alkaline conditions, and elongated "1D" shapes in those from acidic environments. scielo.br For example, boehmite nanostructures have been observed as uniform leaf-like sheets with lateral sizes of (4.5±0.5 μm)×(9.0±1.0 μm) and a thickness of 60–90 nm. mpg.de

TEM provides detailed information about the internal structure of materials. measurlabs.com It has been used to confirm the single-crystal nature of boehmite nanoleaves through selected-area electron diffraction (SAED) patterns, which show well-resolved bright spots on the researchgate.net zone axis. mpg.de This confirms the preferential growth within the (020) plane, consistent with XRD data. mpg.de TEM is also instrumental in analyzing the size and shape of nanoparticles, such as the formation of nanorods, nanobelts, and nanoplates under different acidic hydrothermal conditions. researchgate.net

HR-TEM allows for the visualization of the crystal lattice at the atomic level. numberanalytics.com HR-TEM images of boehmite nanomaterials show continuous lattice fringes, confirming their single-crystalline nature. researchgate.net For instance, the interplanar distance of approximately 0.199 nm has been ascribed to the (0 6 0) plane in nanorods. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Behavior

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography and mechanical properties of materials at the nanoscale. nih.govspmtips.com In boehmite research, AFM has been employed to study the surface of nanocomposites containing boehmite nanoparticles (BNPs). nih.gov

Dynamic AFM modes, such as tapping mode and intermodulation AFM (ImAFM), are particularly useful for probing nano-scale domains. nih.gov ImAFM can provide information on conservative and dissipative forces, offering insights into the material's viscous behavior. nih.gov AFM force-distance curves are a common method to probe the mechanical properties of small volumes. nih.gov Studies on epoxy/boehmite nanocomposites have used ImAFM to create maps demonstrating the stiffness contrast between the polymer matrix, the boehmite particles, and the interphase region. nih.gov

Furthermore, AFM has been utilized to measure the attractive forces between the AFM tip and the sample surface, which can provide information about the local chemical composition. beilstein-journals.org This allows for a structure-property correlation to be established. beilstein-journals.org For instance, in a ternary system of epoxy, polycarbonate, and boehmite, ImAFM was used to generate topography, stiffness, and attractive force maps, successfully evaluating the nanoscopic heterogeneity of the sample. beilstein-journals.orgkobv.de

Spectroscopic Investigations

Spectroscopic techniques are vital for analyzing the vibrational properties and surface elemental composition of boehmite, providing insights into its chemical bonding and purity.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a material. gatewayanalytical.comlabmanager.com Both techniques probe the molecular vibrations within a sample, but they are based on different physical principles: FTIR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. gatewayanalytical.comcovalentmetrology.com

FTIR spectroscopy is particularly sensitive to polar bonds and is widely used for identifying functional groups. gatewayanalytical.com In boehmite, FTIR spectra are used to confirm the presence of hydroxyl (OH) groups, which are characteristic of its structure. ceramics-silikaty.cz For instance, the degree of crystallization of boehmite prepared by hydrothermally assisted sol-gel processing can be monitored by the increasing intensity of the dehydration peak in the FTIR spectrum as the processing temperature increases. ceramics-silikaty.cz

Raman spectroscopy is sensitive to homo-nuclear molecular bonds and provides information about the crystalline structure. gatewayanalytical.com It has been used to characterize synthetic boehmite nanofibers, confirming their structure. researchgate.net The Raman spectrum of boehmite shows characteristic bands, for example, a band at 366 cm⁻¹ which is both infrared and Raman-active and is assigned to a librational mode. researchgate.net In contrast, a band at 326 cm⁻¹ is only infrared-active and attributed to a translational mode. researchgate.net

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of boehmite, allowing for detailed structural and chemical characterization.

Table 2: Characteristic Vibrational Bands for Boehmite

| Technique | Wavenumber (cm⁻¹) | Assignment | Source |